2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the phenoxy and benzene rings, followed by the introduction of bromine, fluorine, and trifluoromethyl groups. Common reagents used in these reactions include bromine, fluorine gas, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in biological activity, making the compound of interest for further research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,6-dimethyl-phenoxy)-tetrahydro-pyran
- (4-Bromo-2,6-dimethyl-phenoxy)-acetic acid furan-2-ylmethylene-hydrazide
Uniqueness
Compared to similar compounds, 2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of multiple fluorine atoms and a trifluoromethyl group, which can significantly impact its chemical and biological properties. These features make it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C15H10BrF5O |
---|---|
Molecular Weight |
381.13 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H10BrF5O/c1-7-3-10(16)4-8(2)13(7)22-14-11(17)5-9(6-12(14)18)15(19,20)21/h3-6H,1-2H3 |
InChI Key |
VCCYBFGJFGAJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.